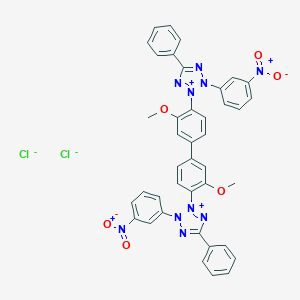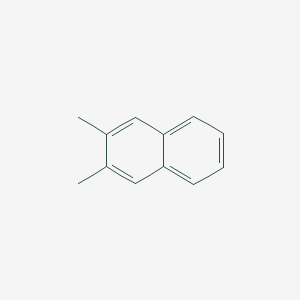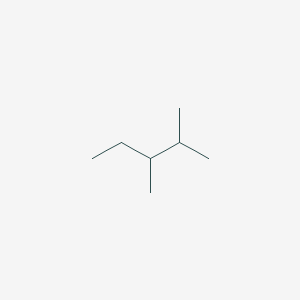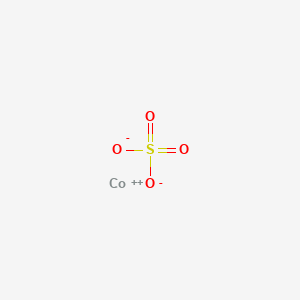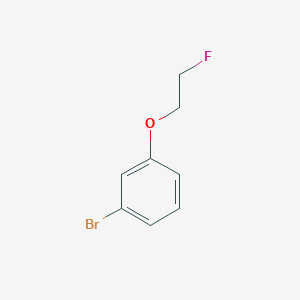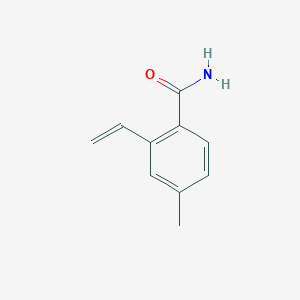
2-Ethenyl-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethenyl-4-methylbenzamide, also known as N-phenylacrylamide, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has a molecular formula of C10H11NO and a molecular weight of 161.20 g/mol. It is a white crystalline substance that is soluble in organic solvents such as ethanol, methanol, and chloroform. In
作用机制
The mechanism of action of 2-Ethenyl-4-methylbenzamide is not fully understood, but it is believed to interact with various biomolecules in the body, such as proteins and nucleic acids. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi by disrupting their cell membranes.
生化和生理效应
2-Ethenyl-4-methylbenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have antioxidant properties. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the advantages of using 2-Ethenyl-4-methylbenzamide in lab experiments is its relatively simple synthesis method and high yield. Additionally, it has been shown to have various biological activities, making it a promising starting material for the synthesis of new organic compounds. However, one of the limitations is its potential toxicity, which requires careful handling and storage.
未来方向
There are numerous future directions for the study of 2-Ethenyl-4-methylbenzamide. One direction is the synthesis of new organic compounds based on this compound, which may have enhanced biological activities. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Furthermore, the potential applications of this compound in drug delivery systems and tissue engineering should be explored. Finally, the toxicity of this compound should be further investigated, and appropriate safety measures should be taken in its handling and storage.
Conclusion:
In conclusion, 2-Ethenyl-4-methylbenzamide is a promising chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its synthesis method is relatively simple, and it has been shown to have various biological activities, making it a promising starting material for the synthesis of new organic compounds. Further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Additionally, the potential applications of this compound in drug delivery systems and tissue engineering should be explored.
合成方法
The synthesis of 2-Ethenyl-4-methylbenzamide can be achieved through various methods, including the reaction of 2-Ethenyl-4-methylbenzamideloyl chloride with ammonia or hydroxylamine, the reaction of 2-Ethenyl-4-methylbenzamideloyl chloride with primary amines, or the reaction of 2-Ethenyl-4-methylbenzamideloyl chloride with hydrazine hydrate. One of the most commonly used methods is the reaction of 2-Ethenyl-4-methylbenzamideloyl chloride with ammonia, which yields 2-Ethenyl-4-methylbenzamide in good yield and purity.
科学研究应用
2-Ethenyl-4-methylbenzamide has been extensively studied for its potential applications in various scientific fields. It has been used as a monomer in the synthesis of polymers, such as poly(2-Ethenyl-4-methylbenzamidelamide), which has temperature-responsive properties. This polymer has been used in drug delivery systems, tissue engineering, and other biomedical applications. Additionally, 2-Ethenyl-4-methylbenzamide has been used as a starting material in the synthesis of various organic compounds, such as N-arylacrylamides and N-arylpyrroles, which have shown promising biological activities, including anticancer and antimicrobial properties.
属性
CAS 编号 |
131002-07-8 |
|---|---|
产品名称 |
2-Ethenyl-4-methylbenzamide |
分子式 |
C10H11NO |
分子量 |
161.2 g/mol |
IUPAC 名称 |
2-ethenyl-4-methylbenzamide |
InChI |
InChI=1S/C10H11NO/c1-3-8-6-7(2)4-5-9(8)10(11)12/h3-6H,1H2,2H3,(H2,11,12) |
InChI 键 |
XBUCQGODLSJQGP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)N)C=C |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)N)C=C |
同义词 |
Benzamide, 2-ethenyl-4-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



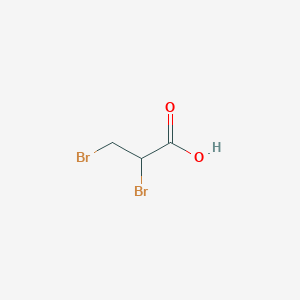

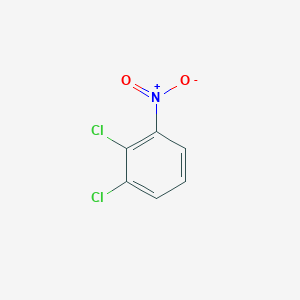
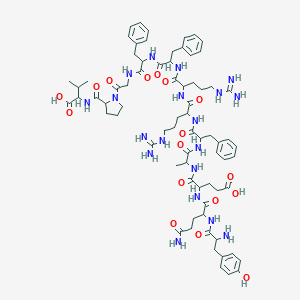
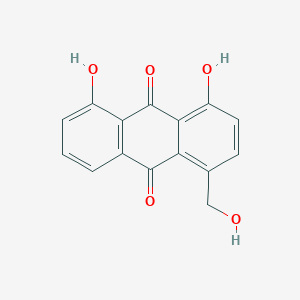
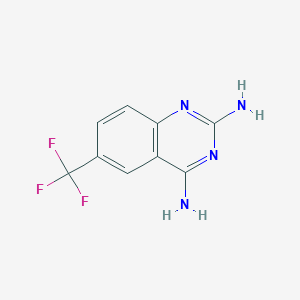
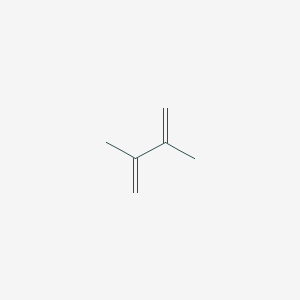
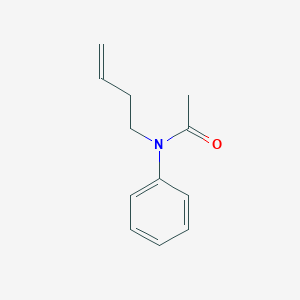
![2-[N-(2-Aminoethyl)amino]-1-methyl-1H-benzimidazole](/img/structure/B165505.png)
